Imidazo[1,2-a]quinoline-1-carboxylic acid
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Overview
Description
Imidazo[1,2-a]quinoline-1-carboxylic acid is a heterocyclic compound that belongs to the class of fused N-heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazo ring fused to a quinoline moiety. It has garnered significant attention due to its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]quinoline-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions, often mediated by iodine . This method provides moderate to good yields and is considered environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the development of green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, is of interest for sustainable production.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]quinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The presence of nitrogen atoms in the imidazo ring makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can modify the quinoline moiety, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Imidazo[1,2-a]quinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antitumor agent.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]quinoline-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of phosphodiesterase enzymes, leading to the modulation of intracellular signaling pathways . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
Imidazo[1,5-a]quinoline: Shares a similar fused ring structure but differs in the position of the nitrogen atom.
Imidazo[1,2-a]pyridine: Another fused N-heterocyclic compound with significant biological activity.
Imidazo[1,2-a]quinoxaline: Known for its anticancer and antimicrobial properties.
Uniqueness: Imidazo[1,2-a]quinoline-1-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in medicinal chemistry make it a valuable compound for research and development.
Properties
Molecular Formula |
C12H8N2O2 |
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Molecular Weight |
212.20 g/mol |
IUPAC Name |
imidazo[1,2-a]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)10-7-13-11-6-5-8-3-1-2-4-9(8)14(10)11/h1-7H,(H,15,16) |
InChI Key |
WLRCNDJFQNYSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC=C(N32)C(=O)O |
Origin of Product |
United States |
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